An In-Depth Technical Guide to the Molecular Structure and Binding Affinity of 7-Chloroisoquinolin-1-amine Hydrochloride
An In-Depth Technical Guide to the Molecular Structure and Binding Affinity of 7-Chloroisoquinolin-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Chloroisoquinolin-1-amine hydrochloride is a substituted isoquinoline derivative, a scaffold of significant interest in medicinal chemistry. This document provides a comprehensive technical guide to understanding its molecular structure and a practical framework for determining its binding affinity against relevant biological targets. While specific experimental data for this compound is not extensively available in the public domain, this guide synthesizes foundational chemical principles and standard pharmacological methodologies to empower researchers in their investigation of this and similar novel chemical entities. We will delve into the structural elucidation of the molecule and present a detailed, field-proven workflow for assessing its biological activity, thereby providing a robust roadmap for its potential development as a therapeutic agent.
Molecular Structure of 7-Chloroisoquinolin-1-amine Hydrochloride
The structural foundation of 7-Chloroisoquinolin-1-amine hydrochloride lies in its bicyclic isoquinoline core. The systematic name reveals the key functional groups and their positions: a chlorine atom at the 7th position and an amine group at the 1st position of the isoquinoline ring. The "hydrochloride" suffix indicates that the compound is supplied as a salt, with the basic amine group protonated by hydrochloric acid. This salt form generally enhances the compound's stability and solubility in aqueous solutions, a desirable property for many biological assays.
Chemical Identifiers:
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Molecular Formula (Base): C₉H₇ClN₂[1]
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SMILES (Base): C1=CC(=CC2=C1C=CN=C2N)Cl[1]
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InChI (Base): InChI=1S/C9H7ClN2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H,(H2,11,12)[1]
Proposed Hydrochloride Salt Structure
In the hydrochloride salt, the primary amine group at the C1 position, being the most basic site, accepts a proton from hydrochloric acid to form an ammonium cation. The chloride ion then acts as the counter-ion.
Caption: Proposed structure of 7-Chloroisoquinolin-1-amine hydrochloride.
Structural Elucidation Workflow
For a novel compound such as 7-Chloroisoquinolin-1-amine hydrochloride, a systematic approach to confirm its structure is paramount. The following workflow outlines the standard analytical techniques employed.
Caption: A typical workflow for the structural elucidation of a novel small molecule.
Expertise & Experience in Practice:
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NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR are the workhorses for determining the carbon-hydrogen framework. For a molecule with the complexity of an isoquinoline, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable for unambiguously assigning proton and carbon signals, respectively.
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Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition and thus the molecular formula by providing a highly accurate mass-to-charge ratio.
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Single Crystal X-ray Diffraction: This is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. Obtaining a suitable crystal of 7-Chloroisoquinolin-1-amine hydrochloride would provide definitive proof of its structure, including the stereochemistry and the precise location of the hydrochloride protonation.
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FTIR Spectroscopy: While less definitive than NMR or X-ray crystallography, Fourier-transform infrared spectroscopy is a rapid method to confirm the presence of key functional groups, such as N-H stretches from the amine and aromatic C-H and C=C bonds.
Determination of Binding Affinity
The binding affinity of a compound for a biological target, typically a protein, is a critical parameter in drug discovery. It quantifies the strength of the interaction and is often expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). As the binding targets for 7-Chloroisoquinolin-1-amine hydrochloride are not established, a logical approach begins with target identification followed by quantitative binding assays.
Target Identification Strategies
Given the prevalence of the isoquinoline scaffold in kinase inhibitors, a primary hypothesis would be its interaction with one or more protein kinases.
A General Strategy for Target Identification and Affinity Determination:
Caption: A workflow for identifying biological targets and quantifying binding affinity.
Step-by-Step Protocol: Kinase Inhibition Assay (Example)
The following protocol describes a common method for determining the IC50 value of a compound against a protein kinase.
Protocol: In Vitro Kinase Inhibition Assay
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Preparation of Reagents:
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Prepare a stock solution of 7-Chloroisoquinolin-1-amine hydrochloride (e.g., 10 mM in 100% DMSO).
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Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
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Prepare ATP solution in assay buffer at a concentration relevant to the kinase being tested (often at or near its Km value).
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Prepare the substrate peptide and the kinase enzyme in assay buffer.
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Assay Plate Preparation:
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Create a serial dilution of the compound stock solution in DMSO.
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In a 384-well plate, add a small volume (e.g., 50 nL) of the serially diluted compound or DMSO (as a control) to the appropriate wells.
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Enzyme and Substrate Addition:
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Add the kinase enzyme and substrate peptide solution to all wells.
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Incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the kinase.
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Initiation of Kinase Reaction:
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Add the ATP solution to all wells to start the kinase reaction.
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Incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
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Detection:
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Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., HTRF, AlphaScreen) or luminescence-based ATP detection (e.g., Kinase-Glo).
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Data Analysis:
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Normalize the data using the positive (no inhibitor) and negative (no enzyme) controls.
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Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
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Fit the data to a four-parameter logistic equation to determine the IC50 value.
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Biophysical Methods for Direct Binding Affinity (Kd) Measurement
While IC50 values are invaluable, they can be influenced by assay conditions (e.g., ATP concentration). Biophysical methods provide a direct measure of binding affinity (Kd).
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Surface Plasmon Resonance (SPR): This technique measures the change in refractive index at the surface of a sensor chip when a ligand (the compound) flows over an immobilized protein. It can determine both the on-rate (ka) and off-rate (kd) of binding, from which the dissociation constant (Kd = kd/ka) is calculated.
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Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. A solution of the compound is titrated into a solution containing the protein, and the resulting heat changes are measured to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Data Presentation
All quantitative data should be summarized in a clear and concise format.
Table 1: Hypothetical Binding Affinity Data for 7-Chloroisoquinolin-1-amine hydrochloride
| Target Kinase | IC50 (nM) | Kd (nM) | Method |
| Kinase A | 150 | 125 | SPR |
| Kinase B | 2500 | Not Determined | - |
| Kinase C | >10000 | Not Determined | - |
Conclusion
7-Chloroisoquinolin-1-amine hydrochloride represents a chemical entity with potential for biological activity, likely through interaction with protein kinases or other ATP-binding proteins. This guide has outlined the essential steps for its structural confirmation and the determination of its binding affinity. A rigorous application of the described analytical and biochemical methodologies will provide the necessary foundation for any future drug discovery and development efforts centered on this promising scaffold. The self-validating nature of combining multiple, orthogonal techniques—such as confirming an IC50 value with a direct Kd measurement—is crucial for building a robust and trustworthy data package.
References
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NextSDS. 7-chloroisoquinolin-1-amine — Chemical Substance Information. [Link]
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PubChemLite. 7-chloroisoquinolin-1-amine (C9H7ClN2). [Link]
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NextSDS. 1-Chloroisoquinoline-7-carbonitrile — Chemical Substance Information. [Link]
